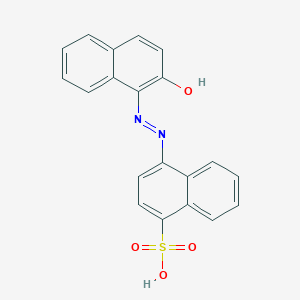
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is an organic compound that belongs to the azo dye family. It is a red dye that is used in various industries, including food, textile, and paper. However, Sudan I has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries.
Wirkmechanismus
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I undergoes metabolic activation by cytochrome P450 enzymes in the liver, forming reactive intermediates that can bind to DNA and induce mutations. Sudan I has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenicity.
Biochemische Und Physiologische Effekte
Sudan I has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell types. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, Sudan I has been shown to induce liver and bladder tumors. Sudan I exposure has been associated with increased risk of bladder cancer in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan I has several advantages as a model compound for studying the toxicity of azo dyes. It is readily available, relatively inexpensive, and has well-established toxicity data. However, Sudan I also has several limitations. Its toxicity is influenced by factors such as purity, dose, and exposure route, which can make it difficult to compare results across studies. Sudan I also has limited solubility in water, which can affect its bioavailability and toxicity.
Zukünftige Richtungen
Future research on Sudan I should focus on elucidating its mechanism of action and identifying biomarkers of exposure and toxicity. There is also a need to develop alternative, non-toxic dyes for use in various industries. Additionally, more studies are needed to determine the long-term health effects of Sudan I exposure in humans. Finally, there is a need for better regulation and monitoring of Sudan I in food and other consumer products.
In conclusion, 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is a red dye that has been widely used in various industries. However, it has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries. Sudan I has been extensively studied as a model compound for studying the toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Further research is needed to fully understand its mechanism of action and long-term health effects in humans.
Synthesemethoden
The synthesis of Sudan I involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid with sodium nitrite, followed by coupling with 1-naphthol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The purity of Sudan I is essential, as impurities can increase its toxicity.
Wissenschaftliche Forschungsanwendungen
Sudan I has been widely used in scientific research as a model compound for studying the metabolism and toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Sudan I has also been used as a fluorescent probe for studying protein-DNA interactions and as a staining agent for detecting lipids in cells.
Eigenschaften
CAS-Nummer |
18268-54-7 |
|---|---|
Produktname |
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid |
Molekularformel |
C20H14N2O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26) |
InChI-Schlüssel |
JSAKRLDIZOGQTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Andere CAS-Nummern |
18268-54-7 |
Löslichkeit |
0.07 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



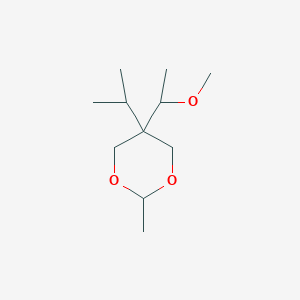

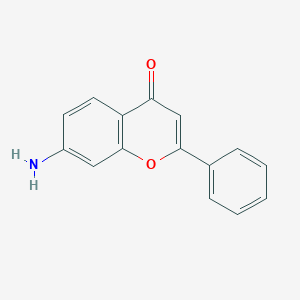
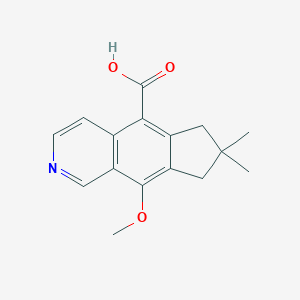
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
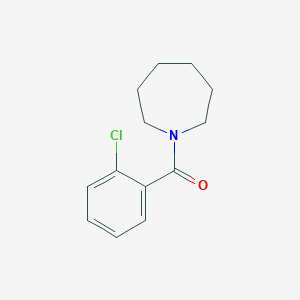

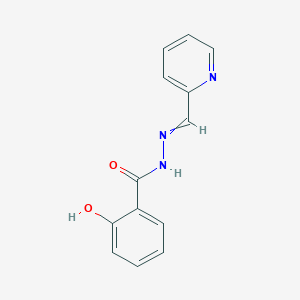
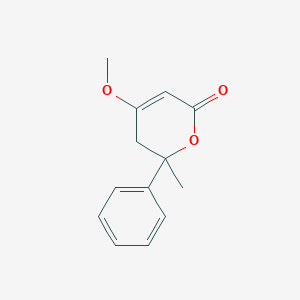
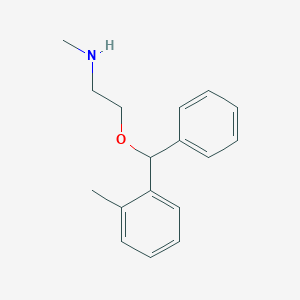
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)
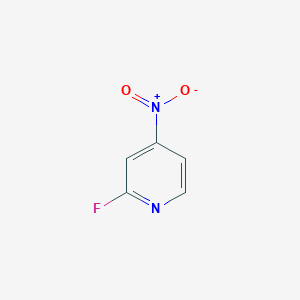
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)